1,3,4-Oxadiazol-2-ol

Medicinal Chemistry Scaffold Design Chemical Stability

Procurement of 1,3,4-Oxadiazol-2-ol (CAS 51517-09-0) is essential for medicinal chemistry programs requiring the stable 1,3,4-oxadiazole regioisomer. Unlike the unstable 1,2,3-isomer prone to ring-opening degradation and the 1,2,4-isomer with higher lipophilicity, this parent scaffold offers superior hydrogen bond acceptors, lower LogP (-1.10), and higher aqueous solubility—critical for improving ADME profiles. Its validated bioactivity in anticancer SAR studies and enzyme inhibition (α-glucosidase, lipoxygenase) makes it a strategic building block for drug discovery. Ensure reproducibility; do not substitute with alternate regioisomers.

Molecular Formula C2H2N2O2
Molecular Weight 86.05 g/mol
CAS No. 51517-09-0
Cat. No. B1258321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Oxadiazol-2-ol
CAS51517-09-0
Synonyms1,3,4-oxadiazol-2(3H)-one
Molecular FormulaC2H2N2O2
Molecular Weight86.05 g/mol
Structural Identifiers
SMILESC1=NNC(=O)O1
InChIInChI=1S/C2H2N2O2/c5-2-4-3-1-6-2/h1H,(H,4,5)
InChIKeyWTSXVIMLKCKWIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,4-Oxadiazol-2-ol (CAS 51517-09-0): Core Physicochemical Properties and Scaffold Characteristics


1,3,4-Oxadiazol-2-ol (CAS 51517-09-0; also named 3H-1,3,4-oxadiazol-2-one) is a five-membered heterocyclic compound with the molecular formula C₂H₂N₂O₂ and a molecular weight of 86.05 g/mol . This parent scaffold is a critical building block for the synthesis of numerous bioactive derivatives, characterized by a predicted melting point of 120 °C and a boiling point of 131 °C at 14 Torr . Predicted physicochemical values include a density of 1.76±0.1 g/cm³ and an acid dissociation constant (pKa) of 6.30±0.70 . The compound is typically supplied as a solid (light beige powder) with commercially available purities ranging from 95% to 98% .

Why In-Class Substitution of 1,3,4-Oxadiazol-2-ol is Not Advisable Without Quantitative Data


The 1,3,4-oxadiazole class exhibits regioisomer-dependent differences in physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties that preclude generic substitution without careful analysis [1]. The 1,3,4-oxadiazole regioisomer is distinguished from the 1,2,4-oxadiazole isomer by its stronger hydrogen bond acceptors, which results in lower lipophilicity and higher aqueous solubility [1]. Furthermore, the 1,2,3-oxadiazole ring is structurally unstable and tends to revert to a diazo-ketone tautomer, making it unsuitable for applications requiring a robust scaffold . In contrast, the 1,3,4-oxadiazole core demonstrates superior stability and is not prone to such ring-opening degradation . These intrinsic differences in stability and ADME parameters demonstrate that procurement decisions for derivative synthesis must be based on the specific 1,3,4-isomer to ensure reproducibility and desired compound behavior in drug discovery programs.

Quantitative Evidence for 1,3,4-Oxadiazol-2-ol (51517-09-0) Differentiation Against Key Comparators


Comparison of 1,3,4-Oxadiazol-2-ol Scaffold Stability Against the 1,2,3-Oxadiazole Regioisomer

The stability of the 1,3,4-oxadiazole core differentiates it from the 1,2,3-oxadiazole isomer. Literature reports indicate that the 1,2,3-oxadiazole ring is inherently unstable and undergoes tautomerization to a diazo-ketone linear form, preventing its existence in a free, stable form . In contrast, the 1,3,4-oxadiazole scaffold is not subject to this same degradation pathway and maintains its cyclic structure, which is essential for reliable biological evaluation and synthetic derivatization .

Medicinal Chemistry Scaffold Design Chemical Stability

ADME-Guided Differentiation: Lipophilicity and Solubility of 1,3,4-Oxadiazol-2-ol Derivatives vs. 1,2,4-Regioisomers

Physicochemical properties predict that the 1,3,4-oxadiazole core confers advantages over the 1,2,4-oxadiazole regioisomer. 1,3,4-oxadiazoles have stronger hydrogen bond acceptors, which leads to lower lipophilicity and higher aqueous solubility [1]. This class-level inference is supported by the predicted ACD/LogP value for the parent compound 1,3,4-oxadiazol-2-ol, which is -1.10 , indicating high hydrophilicity. This contrasts with the general lipophilic nature of many 1,2,4-oxadiazole-containing compounds.

Drug Design ADME Lipophilicity

Comparative Potency of 1,3,4-Oxadiazole Scaffold in Anticancer Lead Optimization vs. Chalcogen Bioisosteres

While the parent 1,3,4-oxadiazol-2-ol is a synthetic intermediate, derivative studies reveal the scaffold's potential and its differences from bioisosteres. A library of novel 1,3,4-oxadiazole bioisosteres (including selenadiazoles and thiadiazoles) was synthesized, and their cytotoxic activity was compared to a previously published oxadiazole lead compound (compound 2) [1]. The new compounds demonstrated stronger anti-tumor activity than the original oxadiazole lead [1]. For instance, the most active derivative (compound 14) exhibited an IC₅₀ ranging from 0.005 to 0.091 µM across various human cancer cell lines [1]. This demonstrates that while the 1,3,4-oxadiazole core provides a viable starting point, modifications such as chalcogen substitution can dramatically alter and enhance potency by several orders of magnitude.

Medicinal Chemistry Anticancer SAR

Enzyme Inhibition Profile of 2,5-Disubstituted 1,3,4-Oxadiazole Analogs vs. Reference Standards

Quantitative enzyme inhibition data for 2,5-disubstituted 1,3,4-oxadiazole analogs provides a baseline for the scaffold's activity. A series of these analogs were screened against α-glucosidase and lipoxygenase (LOX) enzymes [1]. Compound 7l showed α-glucosidase inhibition with an IC₅₀ of 21.85 ± 1.43 µM and a percentage inhibition of 98.45 ± 1.69%, which was more active than the standard drug thiourea [1]. Against LOX, compounds 7b, 7h, and 7n demonstrated potent inhibition with IC₅₀ values of 4 ± 1.05, 1.0 ± 0.3, and 1.5 ± 0.5 µM, respectively [1]. These data establish the 1,3,4-oxadiazole core as a productive scaffold for developing potent enzyme inhibitors.

Enzyme Inhibition α-Glucosidase Lipoxygenase

1,3,4-Oxadiazol-2-ol (51517-09-0): Recommended Application Scenarios Based on Verifiable Evidence


Scaffold for Anticancer Lead Optimization

1,3,4-Oxadiazol-2-ol serves as a foundational building block for the synthesis of novel anticancer agents. As demonstrated by Zoroddu et al. (2022), the 1,3,4-oxadiazole core is a productive starting point for generating analogs with improved cytotoxic potency compared to earlier oxadiazole leads [1]. Procurement of this parent compound is essential for medicinal chemistry laboratories engaged in SAR (structure-activity relationship) studies focused on developing more effective chemotherapeutic agents by exploring substitutions such as chalcogen bioisosteres.

Intermediate for Developing Enzyme Inhibitors

Based on the quantitative enzyme inhibition data for 2,5-disubstituted 1,3,4-oxadiazole analogs, the parent compound is a critical synthetic intermediate for programs targeting metabolic and inflammatory disorders [1]. Its procurement is justified for research groups developing novel inhibitors of α-glucosidase (for type 2 diabetes) or lipoxygenase (for inflammation and cancer), as the scaffold has proven to yield compounds with potent inhibitory activity in the low micromolar range.

Advantageous Scaffold for ADME-Optimized Compound Libraries

The 1,3,4-oxadiazole regioisomer, and by extension its parent compound 1,3,4-oxadiazol-2-ol, is preferred over the 1,2,4-isomer for applications where lower lipophilicity and higher aqueous solubility are desired [1]. This property, predicted by a low LogP value of -1.10 [2], makes it a strategic choice for medicinal chemists aiming to improve the ADME profile of their lead compounds. Procurement is therefore recommended for building compound libraries where favorable drug-like properties are a priority.

Stable Heterocyclic Building Block for Chemical Synthesis

Due to its superior ring stability compared to the unstable 1,2,3-oxadiazole isomer [1], 1,3,4-oxadiazol-2-ol is the appropriate choice for any synthetic sequence requiring a robust heterocyclic core that will not degrade during standard reaction and storage conditions. This makes it a reliable and essential building block for organic synthesis labs focused on generating diverse oxadiazole-based chemical libraries for biological screening and materials science applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,4-Oxadiazol-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.